1,3-Difluoro-2-iodo-4-nitrobenzene
Overview
Description
1,3-Difluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and nitro groups onto a benzene ring. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming nitrobenzene.
Fluorination: The nitrobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce fluorine atoms at specific positions on the benzene ring.
Iodination: Finally, the fluorinated nitrobenzene is iodinated using an iodine source such as iodine monochloride or iodine in the presence of a catalyst to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with nucleophiles replacing the iodine atom.
Reduction: Formation of 1,3-difluoro-2-iodo-4-aminobenzene.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
1,3-Difluoro-2-iodo-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-iodo-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the replacement of the iodine atom by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes involving reducing agents.
Comparison with Similar Compounds
1,3-Difluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-iodobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1,3-Difluoro-4-nitrobenzene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.
2,4-Difluoro-1-nitrobenzene: Has a different substitution pattern, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in the combination of fluorine, iodine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3-difluoro-2-iodo-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.